molecular formula C21H16BrFN4O2 B2718720 N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 1261002-08-7

N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Cat. No.: B2718720
CAS No.: 1261002-08-7
M. Wt: 455.287
InChI Key: KODSJHCLQAQLCS-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16BrFN4O2 and its molecular weight is 455.287. The purity is usually 95%.
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Biological Activity

N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H16BrFN4O3C_{22}H_{16}BrFN_{4}O_{3}, with a molecular weight of approximately 483.3 g/mol. The compound features several significant functional groups:

  • Bromobenzyl moiety : Known for its reactivity in nucleophilic substitution.
  • Oxadiazole ring : Associated with stability and potential biological activity.
  • Pyrrole structure : Often linked to various pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:

Antimicrobial Activity : Compounds containing oxadiazole and pyrrole moieties are often linked to antimicrobial properties. Research suggests that this compound may inhibit the activity of specific enzymes like α-glucosidase and show effectiveness against various pathogens.

Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be attributed to the structural features of the compound.

Antioxidant Activity : The presence of the oxadiazole group may contribute to antioxidant effects, which are beneficial in combating oxidative stress-related diseases .

Case Studies

  • Antioxidant Activity Study :
    • A study evaluated various derivatives of compounds similar to this compound for their antioxidant capabilities using lipid peroxidation assays. Results indicated that most compounds exhibited significant inhibition of lipid peroxidation compared to standard antioxidants like butylated hydroxy toluene (BHT) .
  • Enzyme Inhibition Studies :
    • In vitro assays showed that derivatives of this compound could effectively inhibit α-glucosidase activity, suggesting potential applications in diabetes management by slowing carbohydrate digestion and absorption.

Interaction Studies

Preliminary interaction studies suggest that this compound may bind effectively to certain biological targets involved in metabolic pathways. Further research is necessary to elucidate its mechanism of action and assess any potential side effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamideSimilar oxadiazole and pyrrole structuresAntimicrobial properties
5-Fluoro-N-benzylacetamideContains benzyl and acetamide groupsAnti-inflammatory effects
3-Bromo-N-pyridin-3-ylethanamideSubstituted pyridine instead of pyrrolePotential anti-tumor activity

This comparative analysis highlights how this compound stands out due to its unique combination of halogenated aromatic systems and heterocyclic structures. This arrangement enhances its pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN4O2/c22-17-5-2-1-4-15(17)12-24-19(28)13-27-11-3-6-18(27)21-25-20(26-29-21)14-7-9-16(23)10-8-14/h1-11H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODSJHCLQAQLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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